1-(4-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a key structural motif found in several pharmaceutical compounds, most notably in GLPG1690 (11). [] This compound has been identified as a potent and selective inhibitor of the enzyme autotaxin. [] Autotaxin plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various physiological and pathological processes, including pulmonary fibrosis. []
The primary mechanism of action associated with 1-(4-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one stems from its presence within the structure of GLPG1690 (11), a potent autotaxin inhibitor. [] By inhibiting autotaxin, GLPG1690 (11) prevents the production of lysophosphatidic acid (LPA). [] LPA, a signaling lipid, is involved in various processes, including cell proliferation, migration, and survival, and is implicated in the development of pulmonary fibrosis. []
The primary application of 1-(4-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, based on available data, is as a crucial structural element in the design and development of GLPG1690 (11). [] GLPG1690 (11) is being investigated for its therapeutic potential in treating idiopathic pulmonary fibrosis (IPF). [] In preclinical studies, GLPG1690 (11) effectively reduced LPA levels in plasma, showed efficacy in a bleomycin-induced pulmonary fibrosis model in mice, and decreased extracellular matrix deposition in the lung. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2